molecular formula C15H21ClN2O3 B5647743 2-(4-chloro-3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide

Cat. No. B5647743
M. Wt: 312.79 g/mol
InChI Key: PYZZJFYYEPAIIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds shows the importance of the amide linkage and the position of the morpholine ring for activity in various applications. For example, compounds synthesized with reversed amide linkages exhibited decreased activity, highlighting the critical nature of specific structural features for their biological activity (Kalo et al., 1995).

Molecular Structure Analysis

The molecular structure is key to the compound's properties and potential applications. Crystal structure analysis of related compounds provides insights into their bioactivity. The crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with similar functional groups, is stabilized by hydrogen-bonding interactions, which could infer similar stability aspects for 2-(4-Chloro-3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical properties of this compound can be inferred from studies on similar compounds, indicating how changes in structure can affect their reactivity and interactions with biological targets. For instance, modifications to the benzyl group have been shown to significantly impact the gastrokinetic activity of related compounds (Kato et al., 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are influenced by the molecular structure. The structure of (4-chloro-2-methylphenoxy) acetamide was determined, showing dimerization about a center of symmetry, which may provide insights into the physical properties of 2-(4-Chloro-3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide (Rao et al., 1987).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for understanding the potential applications and handling of this compound. The synthesis and reactivity of similar compounds suggest specific conditions under which 2-(4-Chloro-3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide may be most stable or reactive (Jayadevappa et al., 2012).

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-12-10-13(2-3-14(12)16)21-11-15(19)17-4-5-18-6-8-20-9-7-18/h2-3,10H,4-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZZJFYYEPAIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide

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